molecular formula C10H7N3O2S2 B181432 1-(2-Thienylsulfonyl)-1H-benzotriazole CAS No. 394245-72-8

1-(2-Thienylsulfonyl)-1H-benzotriazole

Cat. No. B181432
M. Wt: 265.3 g/mol
InChI Key: LIOONDNEXQNNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thienylsulfonyl)-1H-benzotriazole, also known as TSBT, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound belongs to the class of benzotriazole derivatives, which are known for their diverse biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Thienylsulfonyl)-1H-benzotriazole involves the reaction of 2-aminothiophene with benzenesulfonyl chloride to form 2-(benzenesulfonyl)aminothiophene. This intermediate is then reacted with sodium azide and copper(I) iodide to form 1-(2-azidothienylsulfonyl)thiophene. Finally, this compound is cyclized with copper(II) sulfate to form the desired product, 1-(2-Thienylsulfonyl)-1H-benzotriazole.

Starting Materials
2-aminothiophene, benzenesulfonyl chloride, sodium azide, copper(I) iodide, copper(II) sulfate

Reaction
Step 1: 2-aminothiophene is reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 2-(benzenesulfonyl)aminothiophene., Step 2: 2-(benzenesulfonyl)aminothiophene is then reacted with sodium azide and copper(I) iodide in an aprotic solvent, such as DMF, to form 1-(2-azidothienylsulfonyl)thiophene., Step 3: The intermediate, 1-(2-azidothienylsulfonyl)thiophene, is then cyclized with copper(II) sulfate in an aqueous solution to form the desired product, 1-(2-Thienylsulfonyl)-1H-benzotriazole.

Scientific Research Applications

1-(2-Thienylsulfonyl)-1H-benzotriazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In agriculture, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been used as a fungicide and insecticide. In materials science, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been used as a corrosion inhibitor and as a dye for textiles.

Mechanism Of Action

The mechanism of action of 1-(2-Thienylsulfonyl)-1H-benzotriazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. 1-(2-Thienylsulfonyl)-1H-benzotriazole has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Biochemical And Physiological Effects

1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. At higher concentrations, 1-(2-Thienylsulfonyl)-1H-benzotriazole has been shown to have cytotoxic effects on cancer cells by inducing apoptosis. 1-(2-Thienylsulfonyl)-1H-benzotriazole has also been shown to have antiviral effects by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

1-(2-Thienylsulfonyl)-1H-benzotriazole has several advantages for lab experiments, including its high solubility in water and its low toxicity. However, 1-(2-Thienylsulfonyl)-1H-benzotriazole has several limitations, including its low stability in acidic and basic solutions and its sensitivity to light and heat.

Future Directions

There are several future directions for the research on 1-(2-Thienylsulfonyl)-1H-benzotriazole. One direction is to investigate the potential applications of 1-(2-Thienylsulfonyl)-1H-benzotriazole in the treatment of inflammatory diseases, such as arthritis and colitis. Another direction is to explore the potential applications of 1-(2-Thienylsulfonyl)-1H-benzotriazole in the treatment of viral infections, such as influenza and COVID-19. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2-Thienylsulfonyl)-1H-benzotriazole and to optimize its synthesis process.

properties

IUPAC Name

1-thiophen-2-ylsulfonylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S2/c14-17(15,10-6-3-7-16-10)13-9-5-2-1-4-8(9)11-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOONDNEXQNNPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396768
Record name 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienylsulfonyl)-1H-benzotriazole

CAS RN

394245-72-8
Record name 1-(2-THIENYLSULFONYL)-1H-BENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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